1-(2-isopropylphenyl)-1H-imidazole-2-thiol physicochemical properties
1-(2-isopropylphenyl)-1H-imidazole-2-thiol physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-isopropylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. Imidazole-2-thiol derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1] Understanding the fundamental physicochemical characteristics of this specific analogue, from its molecular structure and stability to its solubility and lipophilicity, is a prerequisite for its advancement in any drug discovery and development pipeline. This document outlines the compound's molecular identity, provides validated protocols for the experimental determination of its key properties, and discusses its potential pharmacological significance based on established structure-activity relationships within this chemical class.
Molecular Identity and Structural Analysis
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 1-(2-isopropylphenyl)-1H-imidazole-2-thiol is identified by the Chemical Abstracts Service (CAS) number 25372-32-1.[2] Its structural and molecular details are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol | Sigma-Aldrich |
| Synonyms | 1-(2-isopropylphenyl)-1H-imidazole-2-thiol | N/A |
| CAS Number | 25372-32-1 | NextSDS[2] |
| Molecular Formula | C₁₂H₁₄N₂S | Calculated |
| Molecular Weight | 218.32 g/mol | Calculated |
| Physical Form | Solid (Predicted) | Inferred from Analogues[3] |
Structural Features and Tautomerism
The molecule's architecture consists of a planar, five-membered imidazole ring connected to a sterically demanding 2-isopropylphenyl group at the N1 position. This bulky substituent significantly influences the molecule's conformation. Studies on the closely related structure, 1-(2,6-diisopropylphenyl)-1H-imidazole, have shown that the imidazole ring is rotated significantly relative to the phenyl ring, with an angle of approximately 80.7°.[4][5] This steric hindrance can impact intermolecular interactions and receptor binding.
A critical feature of 2-mercaptoimidazoles is the existence of thione-thiol tautomerism. The molecule can exist in equilibrium between the thiol (-SH) form and the thione (C=S) form. Quantum mechanical calculations and experimental evidence for related compounds suggest that the thione form is generally the more stable tautomer in the solid state and in solution.[1]
Crystallographic Insights from Analogues
While a dedicated crystal structure for the title compound is not publicly available, data from 1-(2,6-diisopropylphenyl)-1H-imidazole (DippIm) provides valuable insights into the expected geometry of the core structure.[4] The bond angles within the five-membered imidazole ring are expected to be approximately C1—N1—C3 = 107.0°, N1—C3—C2 = 105.3°, C3—C2—N2 = 111.0°, C2—N2—C1 = 104.7°, and N2—C1—N1 = 112.0°.[4][5] These values confirm the planarity and aromaticity of the imidazole core, which is largely unaffected by the bulky aryl substituent.[4]
Synthesis and Spectroscopic Profile
General Synthesis Workflow
A common and effective method for synthesizing 1-aryl-1H-imidazole-2-thiols involves the cyclization of an appropriate N-aryl-aminoacetaldehyde acetal with a source of thiocyanate, or the reaction of an aryl isothiocyanate with an α-amino ketone or its equivalent.[6] The following workflow illustrates a plausible synthetic route.
Caption: A generalized workflow for the synthesis of the title compound.
Predicted Spectroscopic Data
Based on the known spectral data of analogous imidazole-2-thiol derivatives, the following characteristic signals can be predicted for 1-(2-isopropylphenyl)-1H-imidazole-2-thiol:[7]
-
¹H NMR:
-
Aromatic Protons: Multiplets in the range of δ 7.0-7.6 ppm corresponding to the protons on the isopropylphenyl ring and the two protons on the imidazole ring.
-
Isopropyl Group: A septet for the -CH proton around δ 2.8-3.2 ppm and a doublet for the two -CH₃ groups around δ 1.2-1.4 ppm.
-
Thiol/Amine Proton: A broad singlet for the N-H or S-H proton, typically in the range of δ 11-13 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Thione Carbon: A characteristic signal for the C=S carbon atom around δ 160-180 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm) for the carbons of the phenyl and imidazole rings.
-
Isopropyl Carbons: Signals for the -CH and -CH₃ carbons in the aliphatic region.
-
-
IR (KBr, cm⁻¹):
-
N-H Stretch: A broad band around 3100-3300 cm⁻¹ (if the thione tautomer is present).
-
C-H Aromatic/Aliphatic Stretches: Signals around 2900-3100 cm⁻¹.
-
C=N and C=C Stretches: Strong absorptions in the 1500-1600 cm⁻¹ region.
-
C=S (Thione) Stretch: A characteristic band in the 1200-1250 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the molecular weight of 218.32.
-
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is paramount for drug development. The following section provides standardized, step-by-step protocols for key parameters.
Melting Point Determination
The melting point provides a primary indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Caption: Standard workflow for melting point determination.
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely crush the crystalline solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, packing it to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Ramping and Observation:
-
Set a rapid heating rate (e.g., 15°C/min) to approach the approximate melting point.
-
Once within 20°C of the expected melting point, reduce the heating rate to 1-2°C/min. This slow ramp rate is critical for obtaining an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).
-
-
Reporting: The melting point is reported as the range T1-T2. The procedure should be repeated at least twice, and the results averaged.
Aqueous Solubility (Shake-Flask Method)
Solubility is a critical determinant of bioavailability. The shake-flask method is the gold-standard technique for its determination.
Protocol:
-
System Preparation: Prepare a series of vials containing a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
-
Sample Addition: Add an excess amount of the solid compound to each vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved material.
-
Quantification: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.
Acidity Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor interactions.
Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable solvent mixture. Due to the predicted low water solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is likely necessary.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic pKa or a strong acid (e.g., 0.1 M HCl) for a basic pKa. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Calculation: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve, where half of the compound has been neutralized. Specialized software can be used to calculate the pKa from the first derivative of the titration curve.
Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.
Protocol (HPLC Method):
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the test compound. Inject each standard and record its retention time (t_R_).
-
Analysis: Inject a solution of the title compound and record its retention time under the identical chromatographic conditions.
-
Calculation:
-
Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time.
-
Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.
-
Determine the log(k) of the title compound and use the linear regression equation from the calibration curve to calculate its LogP value. This method offers high throughput and requires only a small amount of sample.
-
Potential Biological and Pharmacological Significance
The imidazole-2-thiol scaffold is a cornerstone in the development of various therapeutic agents. Derivatives have been reported to possess a broad spectrum of activities, including:
-
Antimicrobial and Antifungal Activity: The core structure is present in several known antimicrobial agents.[4]
-
Anticancer Activity: Numerous imidazole-based compounds have been investigated as anti-proliferative agents, targeting key pathways in cancer cells.[8][9][10]
-
Enzyme Inhibition: The thione group can act as a metal-coordinating ligand, making these compounds candidates for metalloenzyme inhibitors. Structurally related phenyl-imidazoles have been explored as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[1]
Given these precedents, 1-(2-isopropylphenyl)-1H-imidazole-2-thiol represents a promising molecule for screening and development in oncology, infectious diseases, and other therapeutic areas. The physicochemical data derived from the protocols in this guide are essential for interpreting biological data and guiding further medicinal chemistry efforts.
Conclusion
1-(2-isopropylphenyl)-1H-imidazole-2-thiol is a molecule of significant interest, built upon a pharmacologically validated scaffold. This guide has detailed its molecular structure and provided a robust framework of experimental protocols for the definitive characterization of its core physicochemical properties. The systematic determination of its melting point, solubility, pKa, and LogP is a non-negotiable step in evaluating its drug-like properties and unlocking its full therapeutic potential. The insights gained from these fundamental studies will provide the authoritative grounding required for its progression from a chemical entity to a viable drug candidate.
References
-
Dhawas, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]
-
NextSDS. 1-(2-ISOPROPYLPHENYL)-1H-IMIDAZOLE-2-THIOL — Chemical Substance Information. [Link]
-
Dudeja, N., Arreaga, B. C., Brannon, J. P., & Stieber, S. C. E. (2023). Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, E79(11), 1079-1082. [Link]
-
Cerdeira, N., et al. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups as tetrahydropyranyl ethers and thioethers. Royal Society of Chemistry. [Link]
-
Thiruvalluvar, A. A. (2022). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. [Link]
-
Fathalla, O. A., et al. (2013). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Med Chem, 3(3), 225-230. [Link]
-
NSF Public Access Repository. Crystal structure of 1-(2,6-diisopropylphenyl)-1 H -imidazole. [Link]
-
PubChem. 1-propyl-1H-imidazole-2-thiol. [Link]
-
ResearchGate. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. [Link]
-
Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. [Link]
-
Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Semantic Scholar. [Link]
-
Chemical Synthesis Database. 1-benzyl-1H-imidazole-2-thiol. [Link]
-
PubChem. 1H-Imidazole, 2-(1-methylethyl)-. [Link]
-
Cheméo. Chemical Properties of 2-Isopropylimidazole (CAS 36947-68-9). [Link]
-
Nathwani, J., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(11), 3324. [Link]
-
SpectraBase. 1-(2-Phenoxy-ethyl)-1H-benzoimidazole-2-thiol. [Link]
-
ResearchGate. Physicochemical Properties of Imidazole. [Link]
-
ResearchGate. Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. [Link]
-
MDPI. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. [Link]
-
PubChemLite. Imidazole-2-thiol, 1-butyl- (C7H12N2S). [Link]
-
PubChem. 1-Methyl-2-(propan-2-yl)-1H-imidazole. [Link]
-
Hrčak. Chemical Composition and Biological Activity of Essential Oil and Extract from the Seeds of Tropaeolum majus L. var. altum. [Link]
-
An-Najah Staff. Antiproliferative Activities of Some Biologically Important Scaffolds. [Link]
-
ACG Publications. In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. [Link]
-
PubChemLite. 1-cyclopropyl-5-phenyl-1h-imidazole-2-thiol. [Link]
Sources
- 1. 1-phenyl-1H-imidazole-2-thiol|17452-09-4 [benchchem.com]
- 2. nextsds.com [nextsds.com]
- 3. 1-[2,4-dichloro-5-(propan-2-yloxy)phenyl]-1H-imidazole-2-thiol | 338967-13-8 [sigmaaldrich.com]
- 4. Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol () for sale [vulcanchem.com]
- 7. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 8. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acgpubs.org [acgpubs.org]
